Cas no 91307-40-3 (methyl 5-hydroxynaphthalene-1-carboxylate)

methyl 5-hydroxynaphthalene-1-carboxylate structure
91307-40-3 structure
methyl 5-hydroxynaphthalene-1-carboxylate
91307-40-3
C12H10O3
202.206003665924
MFCD08234606
799571
19091588

methyl 5-hydroxynaphthalene-1-carboxylate Properties

Names and Identifiers

    • Methyl 5-hydroxy-1-naphthoate
    • methyl 5-hydroxynaphthalene-1-carboxylate
    • 1-Naphthalenecarboxylicacid, 5-hydroxy-, methyl ester
    • Methyl?5-hydroxy-1-naphthoate
    • VZ32751
    • PB12501
    • METHYL 5-NAPHTHOL-1-CARBOXYLATE
    • AX8139164
    • ST24031143
    • W9373
    • H148554
    • 5-hydroxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 5-hydroxy-1-naphthalenecarboxylate (ACI)
    • DS-17529
    • SCHEMBL9300933
    • SY107714
    • DTXSID50597990
    • AKOS015919795
    • DA-17851
    • CS-0042996
    • 91307-40-3
    • MFCD08234606
    • AB7537
    • +Expand
    • MFCD08234606
    • JXPWWZATUWESQH-UHFFFAOYSA-N
    • 1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
    • O=C(C1C2C(=C(C=CC=2)O)C=CC=1)OC

Computed Properties

  • 202.06300
  • 1
  • 3
  • 2
  • 202.062994177g/mol
  • 15
  • 239
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 46.5

Experimental Properties

  • 2.33200
  • 46.53000
  • 368.5±15.0 °C at 760 mmHg
  • 130-131.5 ºC
  • 163.0±13.2 °C
  • Very slightly soluble (0.28 g/l) (25 º C),
  • No data available
  • 1.264±0.06 g/cm3 (20 ºC 760 Torr),

methyl 5-hydroxynaphthalene-1-carboxylate Security Information

methyl 5-hydroxynaphthalene-1-carboxylate Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

methyl 5-hydroxynaphthalene-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006D29-100mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 97%
100mg
$24.00 2024-04-20
A2B Chem LLC
AC96065-100mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 97%
100mg
$22.00 2024-07-18
Aaron
AR006DAL-100mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 97%
100mg
$31.00 2024-07-18
abcr
AB436406-250 mg
Methyl 5-hydroxy-1-naphthoate; .
91307-40-3
250MG
€95.00
Alichem
A219003260-250mg
Methyl 5-naphthol-1-carboxylate
91307-40-3 98%
250mg
$741.20 2023-08-31
Ambeed
A133479-100mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 97%
100mg
$29.0
Chemenu
CM128420-1g
methyl 5-hydroxy-1-naphthoate
91307-40-3 98%
1g
$221 2021-08-05
eNovation Chemicals LLC
D509773-250mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 97%
250mg
$380 2022-09-04
Fluorochem
091662-250mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3 95%
250mg
£18.00 2022-03-01
TRC
M780493-10mg
Methyl 5-hydroxy-1-naphthoate
91307-40-3
10mg
$ 50.00 2022-06-03

methyl 5-hydroxynaphthalene-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Dichloromethane ;  rt
1.2 Reagents: Silica ;  rt
Reference
Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors
O'Meara, Jeff A.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5580-5588

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Cytochrome CYP102 Solvents: Water ;  4 h, 37 °C
Reference
Bioconversion of substituted naphthalenes and β-eudesmol with the cytochrome P450 BM3 variant F87V
Misawa, Norihiko; et al, Applied Microbiology and Biotechnology, 2011, 90(1), 147-157

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Water ;  rt
2.1 Solvents: Diethyl ether ,  Dichloromethane ;  rt
2.2 Reagents: Silica ;  rt
Reference
Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors
O'Meara, Jeff A.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5580-5588

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  16 h, rt
2.2 Reagents: Water ;  rt
3.1 Solvents: Diethyl ether ,  Dichloromethane ;  rt
3.2 Reagents: Silica ;  rt
Reference
Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors
O'Meara, Jeff A.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5580-5588

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 16 h, rt
1.3 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 15 min, -78 °C
2.2 5 min, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  16 h, rt
3.2 Reagents: Water ;  rt
4.1 Solvents: Diethyl ether ,  Dichloromethane ;  rt
4.2 Reagents: Silica ;  rt
Reference
Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors
O'Meara, Jeff A.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5580-5588

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Water ;  3 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt
2.2 16 h, rt
2.3 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 15 min, -78 °C
3.2 5 min, -78 °C; -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  16 h, rt
4.2 Reagents: Water ;  rt
5.1 Solvents: Diethyl ether ,  Dichloromethane ;  rt
5.2 Reagents: Silica ;  rt
Reference
Novel 8-Substituted Dipyridodiazepinone Inhibitors with a Broad-Spectrum of Activity against HIV-1 Strains Resistant to Non-nucleoside Reverse Transcriptase Inhibitors
O'Meara, Jeff A.; et al, Journal of Medicinal Chemistry, 2005, 48(17), 5580-5588

methyl 5-hydroxynaphthalene-1-carboxylate Raw materials

methyl 5-hydroxynaphthalene-1-carboxylate Preparation Products

methyl 5-hydroxynaphthalene-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91307-40-3)methyl 5-hydroxynaphthalene-1-carboxylate
A860539
99%/99%/99%
1.0g/5.0g/10.0g
196.0/588.0/978.0